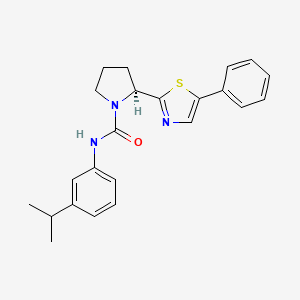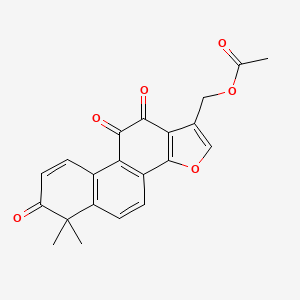
4(or 5 or 6 or 7)Carboxynaphthofluorescein diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(6)-Carboxynaphthofluorescein diacetate is a fluorescent dye commonly used in cell biology and biochemistry research. It is a cell-permeant compound that can be cleaved by intracellular esterases to release the fluorescent 5(6)-carboxynaphthofluorescein dye. This compound is particularly useful for monitoring cellular processes and visualizing cellular structures due to its strong fluorescence properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxynaphthofluorescein diacetate typically involves the esterification of 5(6)-carboxynaphthofluorescein with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The product is then purified using techniques such as recrystallization or chromatography to obtain the pure diacetate compound.
Industrial Production Methods
In an industrial setting, the production of 5(6)-Carboxynaphthofluorescein diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5(6)-Carboxynaphthofluorescein diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed by water or enzymes, releasing the fluorescent 5(6)-carboxynaphthofluorescein.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthofluorescein moiety, leading to the formation of oxidized products.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions or in the presence of esterases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces 5(6)-carboxynaphthofluorescein and acetic acid.
Oxidation: Produces various oxidized derivatives of 5(6)-carboxynaphthofluorescein.
Substitution: Produces substituted derivatives of 5(6)-carboxynaphthofluorescein.
Aplicaciones Científicas De Investigación
5(6)-Carboxynaphthofluorescein diacetate has a wide range of applications in scientific research:
Cell Biology: Used as a fluorescent probe to stain cells and monitor cellular processes such as cell division, apoptosis, and intracellular trafficking.
Biochemistry: Employed in enzyme assays to measure esterase activity and other enzymatic processes.
Medicine: Utilized in diagnostic imaging to visualize tissues and detect abnormalities.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5(6)-Carboxynaphthofluorescein diacetate involves its uptake by cells and subsequent cleavage by intracellular esterases. This cleavage releases the fluorescent 5(6)-carboxynaphthofluorescein, which can then be detected using fluorescence microscopy or other imaging techniques. The fluorescence allows researchers to visualize and monitor cellular structures and processes in real-time.
Comparación Con Compuestos Similares
Similar Compounds
5(6)-Carboxyfluorescein diacetate: Another fluorescent dye with similar properties but different spectral characteristics.
Fluorescein diacetate: A widely used fluorescent dye with a simpler structure and different fluorescence properties.
Uniqueness
5(6)-Carboxynaphthofluorescein diacetate is unique due to its strong fluorescence and ability to be cleaved by intracellular esterases, making it highly useful for live-cell imaging and monitoring cellular processes. Its naphthofluorescein moiety provides distinct spectral properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C33H20O9 |
|---|---|
Peso molecular |
560.5 g/mol |
Nombre IUPAC |
7',19'-diacetyloxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid |
InChI |
InChI=1S/C33H20O9/c1-16(34)39-21-6-8-23-18(13-21)3-11-27-29(23)41-30-24-9-7-22(40-17(2)35)14-19(24)4-12-28(30)33(27)26-10-5-20(31(36)37)15-25(26)32(38)42-33/h3-15H,1-2H3,(H,36,37) |
Clave InChI |
UEAWZAKAKAFAES-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C4(C5=C(C=C(C=C5)C(=O)O)C(=O)O4)C6=C(O3)C7=C(C=C6)C=C(C=C7)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)





![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)

![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)


